molecular formula C9H11NO3 B3009007 2-Cyclobutyl-4-methyl-1,3-oxazole-5-carboxylic acid CAS No. 1486270-56-7

2-Cyclobutyl-4-methyl-1,3-oxazole-5-carboxylic acid

Cat. No.: B3009007
CAS No.: 1486270-56-7
M. Wt: 181.191
InChI Key: CYGFAKLPPUAEFJ-UHFFFAOYSA-N
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Description

2-Cyclobutyl-4-methyl-1,3-oxazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol This compound features a cyclobutyl group attached to the oxazole ring, which is further substituted with a methyl group and a carboxylic acid group

Preparation Methods

The synthesis of 2-Cyclobutyl-4-methyl-1,3-oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutylamine with a suitable carboxylic acid derivative, followed by cyclization to form the oxazole ring . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and solvents.

Chemical Reactions Analysis

2-Cyclobutyl-4-methyl-1,3-oxazole-5-carboxylic acid undergoes various chemical reactions, including:

Major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted oxazole derivatives.

Scientific Research Applications

2-Cyclobutyl-4-methyl-1,3-oxazole-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclobutyl-4-methyl-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which may influence its binding to biological targets. The carboxylic acid group can also form ionic interactions with target molecules .

Comparison with Similar Compounds

Similar compounds to 2-Cyclobutyl-4-methyl-1,3-oxazole-5-carboxylic acid include:

These compounds share the oxazole ring structure but differ in the substituents attached to the ring. The unique cyclobutyl group in this compound distinguishes it from its analogs, potentially leading to different chemical and biological properties.

Properties

IUPAC Name

2-cyclobutyl-4-methyl-1,3-oxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-5-7(9(11)12)13-8(10-5)6-3-2-4-6/h6H,2-4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYGFAKLPPUAEFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C2CCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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